molecular formula C16H20N2O3 B3063454 Barbituric acid, 5-hexyl-5-phenyl- CAS No. 67051-21-2

Barbituric acid, 5-hexyl-5-phenyl-

Cat. No.: B3063454
CAS No.: 67051-21-2
M. Wt: 288.34 g/mol
InChI Key: LWBGXTORWSRDHX-UHFFFAOYSA-N
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Description

5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione is a derivative of pyrimidine-2,4,6-trione, a compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-5-phenyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

67051-21-2

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

5-hexyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-8-11-16(12-9-6-5-7-10-12)13(19)17-15(21)18-14(16)20/h5-7,9-10H,2-4,8,11H2,1H3,(H2,17,18,19,20,21)

InChI Key

LWBGXTORWSRDHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

67051-21-2

Origin of Product

United States

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